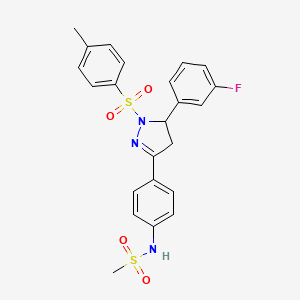

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

"N-(4-(5-(3-Fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a heterocyclic compound featuring a pyrazoline core substituted with a 3-fluorophenyl group at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a methanesulfonamide moiety attached to the para-position of a phenyl ring at position 2. Its structure combines sulfonamide and fluorinated aromatic groups, which are pharmacologically relevant motifs known to influence bioavailability, target binding, and metabolic stability. The compound’s synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones, followed by sulfonylation and functionalization of the aryl rings .

Properties

IUPAC Name |

N-[4-[3-(3-fluorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O4S2/c1-16-6-12-21(13-7-16)33(30,31)27-23(18-4-3-5-19(24)14-18)15-22(25-27)17-8-10-20(11-9-17)26-32(2,28)29/h3-14,23,26H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBAFCKMFIIHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

2.1 Anticancer Properties

Research indicates that derivatives of sulfonamides, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that the compound enhances doxorubicin's cytotoxicity in human esophageal squamous cell carcinoma cells by inhibiting P-glycoprotein activity, which is crucial for drug resistance in cancer therapy .

2.2 Anti-inflammatory Effects

Sulfonamide derivatives are known for their anti-inflammatory properties. The compound has shown promise in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes, similar to other known anti-inflammatory agents like nimesulide .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators.

- Modulation of Drug Resistance : By affecting P-glycoprotein function, it can enhance the efficacy of co-administered chemotherapeutics.

4. Case Studies and Research Findings

5. Conclusion

This compound represents a promising candidate for further development in cancer therapy and inflammation management. Its ability to enhance the effects of existing drugs while exhibiting direct biological activity underscores its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves several steps, typically starting with the formation of the pyrazole ring followed by the introduction of the tosyl and methanesulfonamide groups. The compound can be characterized through various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 1: Summary of Synthetic Steps

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Formation of Pyrazole | 3-Fluorophenyl hydrazine, Tosyl chloride | High |

| 2 | Sulfonamide Formation | Methanesulfonic acid, Base | Moderate |

| 3 | Purification | Column chromatography | Variable |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures demonstrate cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Evaluation

A study conducted on a series of pyrazole derivatives revealed that certain analogs displayed IC50 values in the low micromolar range against HCT-116 cells, suggesting potent anticancer activity.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HCT-116 | 10.5 |

| B | MCF-7 | 15.2 |

| C | HeLa | 12.8 |

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, potentially making it a candidate for further development as an antibacterial agent.

Figure 1: Proposed Mechanism of Action

Mechanism

Chemical Reactions Analysis

Key Reaction Mechanisms

The compound undergoes several chemically significant transformations:

2.1 Nucleophilic Substitution

The methanesulfonamide group (-SO₂NH₂) acts as a leaving group under strongly alkaline conditions, facilitating substitution reactions .

2.2 Hydrolysis

Acid-catalyzed hydrolysis of the sulfonamide group leads to sulfonic acid derivatives, while base-mediated hydrolysis can cleave the tosyl group.

2.3 Cycloaddition Reactions

The dihydropyrazole ring participates in [4+2] cycloadditions with dienophiles, forming fused heterocyclic systems. This reactivity is modulated by the electron-withdrawing fluorophenyl substituent .

2.4 Oxidation/Reduction

The dihydropyrazole core is susceptible to oxidative aromatization under conditions like H₂O₂/acid, while the sulfonamide group remains stable under mild redox conditions .

Structural Modifications and Reactivity

The compound’s reactivity is influenced by its substituents:

3.1 Substituent Effects

3.2 Solvent and pH Sensitivity

-

Polar aprotic solvents (e.g., DMF) favor substitution reactions.

-

Aqueous acidic conditions promote hydrolysis of sulfonamide groups.

Stability and Reactivity Profiles

The compound exhibits:

-

Thermal stability : Stable at room temperature but decomposes above 200°C.

-

Chemical stability : Resistant to mild oxidants but reactive toward strong bases/acids .

-

Gas-phase behavior : Undergoes sulfonyl cation transfer and cyclization in mass spectrometry, as observed in similar sulfonamides .

Research Implications

Studies on analogous pyrazole-sulfonamide derivatives highlight:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of dihydro-pyrazole derivatives with sulfonamide substituents. Below is a comparative analysis with structurally related compounds:

Key Findings:

Substituent Effects on Bioactivity :

- The 3-fluorophenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to the 2-ethoxyphenyl analogues .

- Tosyl vs. Benzoyl Groups : The tosyl group (electron-withdrawing) in the target compound may confer greater metabolic stability than benzoyl-substituted analogues, which are prone to hydrolysis .

Docking Performance :

- Both the target compound and its ethoxyphenyl-benzoyl analogues exhibit strong docking interactions with viral targets (e.g., monkeypox DNA polymerase), suggesting the methanesulfonamide moiety is critical for binding .

Synthetic Accessibility: Pyrano-pyrazole derivatives (e.g., compound 4af) are synthesized via different pathways (e.g., cyclocondensation with α,β-unsaturated ketones), but their lack of fluorinated or sulfonamide groups limits pharmacological relevance compared to the target compound .

Data Table: Structural Comparison

| Feature | Target Compound | Ethoxyphenyl-Benzoate Analogues | Pyrano-Pyrazole Derivative |

|---|---|---|---|

| Core | Dihydro-pyrazole | Dihydro-pyrazole | Pyrano-pyrazole |

| Aryl Substituent | 3-Fluorophenyl | 2-Ethoxyphenyl | 4-Methoxyphenyl |

| Sulfonamide Group | Methanesulfonamide | Methanesulfonamide | Tosyl |

| Electrophilic Group | Tosyl | Benzoyl | Tosyl |

| Reported Activity | Antiviral | Antiviral | Synthetic intermediate |

Research Methodology and Validation

Structural characterization of these compounds relies heavily on X-ray crystallography , with refinement performed using SHELXL . Validation tools like PLATON ensure accuracy in bond lengths and angles, critical for confirming substituent effects .

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-(5-(3-fluorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyrazoline ring via reaction of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcones) under reflux conditions.

- Sulfonylation : Introduction of the tosyl (p-toluenesulfonyl) and methanesulfonamide groups using sulfonyl chlorides in basic media (e.g., NaOH or pyridine) .

- Purification : Recrystallization from mixed solvents (e.g., CHCl₃/petroleum ether) or column chromatography to isolate the target compound.

Key Data : Yields for analogous compounds range from 50% to 76%, with purity confirmed by melting point analysis and NMR .

Advanced: How can SHELXL be optimized for refining the crystal structure of this compound?

Answer:

Best practices for SHELXL refinement include:

- Anisotropic Displacement Parameters : Assign anisotropic refinement for non-hydrogen atoms to model thermal motion accurately. Use the

ISORandDELUrestraints to stabilize refinement . - Hydrogen Atom Placement : Place hydrogen atoms geometrically (e.g., using

HFIXcommands) or via difference Fourier maps for NH or OH groups . - Validation : Employ

PLATON/CHECKCIFto flag outliers in bond lengths, angles, and displacement parameters. For example, ensure R-factors < 0.06 (e.g., R₁ = 0.056 in analogous structures) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of protons near electronegative fluorine or sulfonamide groups). For example, aromatic protons in fluorophenyl groups appear at δ 7.2–7.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺) with mass accuracy < 5 ppm. Example: C₂₈H₂₁F₃N₄NaO₄S⁺ calculated 589.1128, found 589.1129 .

- IR : Identify sulfonamide S=O stretches at ~1350–1150 cm⁻¹ and pyrazole C=N stretches at ~1600 cm⁻¹.

Advanced: How can computational modeling resolve contradictions in biological activity data?

Answer:

- Hybrid Receptor-Response Models : Combine experimental data (e.g., IC₅₀ values) with molecular docking to identify binding modes. For example, Haddad et al. (2008) reconciled divergent activity clusters by integrating receptor-specific response profiles .

- QSAR Analysis : Use descriptors like logP, polar surface area (PSA), and electrostatic potential maps to correlate structural features (e.g., fluorophenyl orientation) with activity. Validate models using leave-one-out cross-validation (LOOCV) .

Basic: What is the role of the sulfonamide group in modulating biological activity?

Answer:

The sulfonamide group:

- Enhances solubility via hydrogen bonding (PSA ~122 Ų) .

- Acts as a hydrogen-bond donor/acceptor in target binding (e.g., enzyme active sites).

- Influences pharmacokinetics : Methanesulfonamide derivatives exhibit improved metabolic stability compared to non-sulfonylated analogs .

Advanced: How are anisotropic displacement parameters analyzed in crystallographic studies?

Answer:

- ORTEP Visualization : Use WinGX/ORTEP to generate ellipsoid plots (e.g., 50% probability ellipsoids) and assess displacement anisotropy. High anisotropy may indicate disorder or dynamic motion .

- ADP Analysis : Compare mean Uij values (e.g., Ueq < 0.05 Ų for well-ordered atoms). For example, in analogous structures, β angles in monoclinic systems (e.g., β = 100.6°) correlate with packing effects .

Basic: How is reaction progress monitored during synthesis?

Answer:

- TLC : Use silica gel plates with UV-active indicators; track disappearance of starting materials (e.g., Rf ~0.3 for pyrazoline intermediates) .

- In Situ NMR : For multi-step reactions, aliquot samples in deuterated solvents (e.g., DMSO-d₆) to confirm intermediate formation .

Advanced: What statistical methods address variability in biological assay results?

Answer:

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish assay noise from true activity signals. For example, cluster divergent receptor-response profiles using Euclidean distance metrics .

- Error Propagation Models : Quantify uncertainties in IC₅₀ values using Bayesian inference or Monte Carlo simulations .

Basic: What crystallization conditions yield high-quality single crystals?

Answer:

- Solvent Diffusion : Layer hexane over a saturated DCM/THF solution to induce slow crystallization.

- Temperature Control : Maintain 295 K during data collection to minimize thermal motion artifacts. Example: Monoclinic P21/c space group with Z = 4 .

Advanced: How are twinning and disorder handled in X-ray data refinement?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.